molecular formula ¹³C₁₀H₁₃¹⁵N₅O₄ B1160487 2'-Deoxyguanosine-13C10,15N5

2'-Deoxyguanosine-13C10,15N5

Cat. No.: B1160487
M. Wt: 282.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxyguanosine-13C10,15N5 is a stable, heavy-isotope labeled form of deoxyguanosine, where ten carbon atoms are replaced with carbon-13 (^13C) and five nitrogen atoms with nitrogen-15 (^15N). This sophisticated labeling makes it an essential tool in modern biological research, primarily serving as an internal standard for the highly precise and accurate quantification of deoxyguanosine and its derivatives, including oxidative lesions like 8-oxo-dG and N7-methylguanine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS techniques. By spiking this labeled standard into biological samples, researchers can correct for analyte loss during preparation and account for matrix effects during instrument analysis, thereby generating highly reliable data. Beyond its role in analytics, this compound is a critical tracer for investigating cellular processes. It can be incorporated into DNA to study replication dynamics, DNA-protein interactions, and DNA damage and repair mechanisms. Furthermore, it is used in metabolic pathway tracing, such as in studies of nucleotide salvage and synthesis, and in proteomics approaches like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track nucleic acid turnover and its interplay with protein synthesis. Its application is particularly valuable in research focused on genotoxic stress and carcinogenesis, where it helps elucidate the formation, persistence, and biological consequences of DNA lesions induced by oxidative stress and alkylating agents.

Properties

Molecular Formula

¹³C₁₀H₁₃¹⁵N₅O₄

Molecular Weight

282.13

Synonyms

9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine-13C10,15N5;  Deoxyguanosine-13C10,15N5;  Guanine Deoxyriboside-13C10,15N5;  NSC 22837-13C10,15N5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Structural and Isotopic Variations

Nucleoside vs. Nucleotide Derivatives
  • 2'-Deoxyguanosine-13C10,<sup>15</sup>N5: The base nucleoside form, used in DNA synthesis and oxidative lesion studies. Molecular formula: <sup>13</sup>C10H21<sup>15</sup>N5O4 .
  • dGTP-13C10,<sup>15</sup>N5 (5'-triphosphate sodium salt) : A triphosphorylated derivative critical for DNA polymerase-driven replication studies. Enhanced solubility in aqueous buffers (e.g., 5 mM Tris-HCl) due to sodium salt formulation .
  • dGMP-13C10,<sup>15</sup>N5 (5'-monophosphate disodium salt): Used in enzymatic assays and nucleotide turnover studies. Molecular formula: <sup>13</sup>C10H12<sup>15</sup>N5Na2O7P .

Key Difference : Phosphorylation state dictates application scope—nucleosides for DNA incorporation, nucleotides for enzymatic or energy-driven processes.

Base-Specific Analogues
  • 2'-Deoxyadenosine-13C10,<sup>15</sup>N5: Shares isotopic labeling but replaces guanine with adenine. Used in studying adenosine-specific adducts (e.g., N6-PHB-dAdo) and telomere dynamics .
  • 8-Hydroxy-2'-deoxyguanosine-<sup>15</sup>N5 (8-OHdG-<sup>15</sup>N5): A guanine-derived oxidative lesion marker. Used as an internal standard for quantifying 8-oxo-dG in CRC patient DNA .

Key Difference : Base modifications (e.g., 8-OHdG) enable targeted analysis of oxidative damage, while adenine/guanine variants cater to base-specific interactions.

DNA Damage and Repair
  • 2'-Deoxyguanosine-13C10,<sup>15</sup>N5: Integrated into oligonucleotides (e.g., 5′-d(<sup>15</sup>N5,<sup>13</sup>C10-G)pT) to study guanine-thymine cross-links induced by peroxynitrite .
  • 8-OHdG-<sup>15</sup>N5 : Quantifies oxidative lesions in colorectal cancer patients via isotope dilution LC-MS/MS .

Key Difference : While both detect DNA damage, 8-OHdG-<sup>15</sup>N5 is specialized for oxidative stress, whereas the parent compound tracks general incorporation and cross-linking.

Metabolic and Enzymatic Studies
  • dGTP-13C10,<sup>15</sup>N5 : Tracks nucleotide utilization in DNA replication. Critical in MutT-deficient E. coli studies to assess mutation rates .
  • [<sup>13</sup>C10,<sup>15</sup>N5]-GTP : Used in deazapurine biosynthesis to trace isotopic enrichment in enzymatic products .

Key Difference: Triphosphates (dGTP/GTP) participate in energy-dependent processes, while nucleosides (deoxyguanosine) are incorporated into DNA.

Physical and Handling Properties

Property 2'-Deoxyguanosine-13C10,<sup>15</sup>N5 dGTP-13C10,<sup>15</sup>N5 8-OHdG-<sup>15</sup>N5
Solubility Limited in water; requires DMSO/ethanol High (sodium salt in Tris-HCl) Aqueous (stock in H2O)
Storage -20°C (powder, 3 years) -80°C (solution, 6 months) -80°C (solution)
Isotopic Purity >98 atom% ≥95% (CP) >99.9% (LC-MS/MS verified)

Research Findings and Case Studies

  • DNA Cross-Link Formation: Photochemical oxidation of 2'-Deoxyguanosine-13C10,<sup>15</sup>N5-containing oligonucleotides generated guanine-thymine cross-links, identified via <sup>13</sup>C/<sup>15</sup>N-enriched fragment ions in MS/MS .
  • Oxidative Damage Quantification : 8-OHdG-<sup>15</sup>N5 achieved a detection limit of 0.1 nM in CRC patient plasma, demonstrating superior sensitivity over unlabeled standards .
  • Enzymatic Synthesis Tracking: [<sup>13</sup>C10,<sup>15</sup>N5]-GTP enabled unambiguous assignment of CDG (7-cyano-7-deazaguanine) in Bacillus subtilis enzyme assays .

Preparation Methods

Isotopic Labeling Strategy

The incorporation of stable isotopes into 2'-deoxyguanosine requires meticulous planning to ensure uniform ¹³C and ¹⁵N distribution. As demonstrated by Jones and coworkers, the process begins with imidazole-4,5-dicarboxylic acid (1), which serves as the precursor for introducing ¹⁵N labels via diazocoupling and amidation reactions. Sodium nitrite-¹⁵N (Na¹⁵NO₂) and ammonium chloride-¹⁵N (¹⁵NH₄Cl) are employed to introduce two ¹⁵N atoms into the imidazole ring, yielding [NH₂, CONH₂-¹⁵N₂]-5-amino-4-imidazolecarboxamide (3). Subsequent ring closure with sodium ethyl xanthate generates a hypoxanthine derivative (4), which is methylated to form [1,3-¹⁵N₂]-2-(methylthio)hypoxanthine (5).

Transglycosylation and Sugar Moiety Integration

The attachment of the ¹³C-labeled 2-deoxyribose moiety is achieved through enzymatic transglycosylation. Purine nucleotide phosphorylase (PNP) catalyzes the transfer of the sugar from unlabeled 2'-deoxyguanosine to the ¹⁵N-enriched hypoxanthine base, resulting in [1,3, NH₂-¹⁵N₃]-2'-dG (7) with a 70% yield. However, this method produces ~10% N7-glycosylated byproducts, necessitating reverse-phase chromatography for isolation. The final step involves oxidation of the methylthio group to a sulfoxide, followed by amination with ¹⁵NH₄Cl to introduce the third ¹⁵N label at the exocyclic amine.

Table 1: Key Reaction Parameters in Chemo-Enzymatic Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
DiazocouplingNa¹⁵NO₂, HCl, 0°C85%92%
TransglycosylationPNP, 2'-dG, pH 7.4, 37°C70%89%
Amination¹⁵NH₄Cl, DMF, 14 days65%95%

Stepwise Chemical Synthesis from Imidazole Derivatives

Multi-Step Pathway for ¹³C Incorporation

A fully chemical route to 2'-dG-¹³C₁₀,¹⁵N₅ involves 21 steps starting from imidazole-4,5-dicarboxylic acid. The ¹³C labels are introduced at the 2-deoxyribose stage using ¹³C-enriched formaldehyde (H¹³CHO) during the Kiliani–Fischer synthesis of the sugar moiety. This method ensures that all ten carbon atoms in the deoxyribose ring and hydroxymethyl group are uniformly labeled. The labeled sugar is then coupled to the ¹⁵N₃-purine base via Vorbrüggen glycosylation, employing trimethylsilyl triflate as a catalyst.

Challenges in Stereochemical Control

Maintaining the β-anomeric configuration during glycosylation is critical. Using SnCl₄ as a Lewis acid in anhydrous acetonitrile achieves a β:α ratio of 9:1, but subsequent chiral purification via simulated moving bed (SMB) chromatography is required to isolate the biologically relevant β-form.

Table 2: Optimization of Glycosylation Conditions

Lewis AcidSolventβ:α RatioIsolated Yield
SnCl₄CH₃CN9:168%
TMSOTfDCM7:172%
BF₃·OEt₂THF5:155%

Purification and Stabilization Techniques

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and isocratic elution (10 mM ammonium acetate, pH 5.0/acetonitrile, 95:5) resolves N9- and N7-glycosylated isomers, achieving >99% purity. Size-exclusion chromatography (SEC) further removes dimeric impurities formed during radical-mediated cyclization steps.

Analytical Characterization

Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:

  • Observed : m/z 300.1502 ([M+H]⁺, C₁₀¹³C₁₀H₁₅N₅¹⁵N₅O₄)

  • Calculated : 300.1510 (Δ = -2.7 ppm).

NMR Spectral Analysis

¹H-¹³C HMBC correlations verify the glycosidic bond configuration:

  • H1' (δ 6.24 ppm) couples to C8 (δ 148.2 ppm) of the purine.

  • ¹⁵N-¹H HSQC shows three distinct ¹⁵N signals at δ 90.5 (N1), 82.3 (N3), and 75.8 ppm (NH₂).

Applications in Biomedical Research

Biomolecular NMR Studies

The ¹³C₁₀,¹⁵N₅-labeled dG enables residue-specific detection of G-quadruplex dynamics in telomeric DNA. For example, relaxation dispersion NMR reveals microsecond-timescale fluctuations in the dG₃TTAG₃ repeat sequence when incorporated at 10 mM concentration.

Quantitative Mass Spectrometry

As an internal standard in oxidative stress assays, 2'-dG-¹³C₁₀,¹⁵N₅ permits absolute quantification of 8-oxo-dG in urine with a limit of detection (LOD) of 0.2 ng/mL. Co-eluting with endogenous dG, it corrects for artifactual oxidation during sample preparation, reducing measurement variability from ±25% to ±5% .

Q & A

Q. How does isotopic labeling with 13C^{13}\text{C}13C and 15N^{15}\text{N}15N in 2'-deoxyguanosine enhance experimental design in nucleic acid studies?

The isotopic labeling allows precise tracking of nucleotide incorporation into DNA during replication or repair. The 13C10^{13}\text{C}_{10} and 15N5^{15}\text{N}_5 labels enable differentiation between endogenous and exogenous nucleotides via mass spectrometry (MS) or nuclear magnetic resonance (NMR). This is critical for quantifying DNA synthesis rates, studying polymerase fidelity, or analyzing metabolic flux in isotope tracing experiments . For example, in metabolic labeling workflows (e.g., SILAC), researchers can monitor DNA turnover in cell cultures by replacing natural nucleotides with isotopically labeled analogs .

Q. What methodologies are recommended for incorporating 2'-deoxyguanosine-13C10^{13}\text{C}_{10}13C10​,15N5^{15}\text{N}_515N5​ into DNA strands?

Two primary approaches are used:

  • Enzymatic incorporation : DNA polymerases (e.g., Taq or Klenow fragment) can integrate the labeled nucleotide during PCR or primer extension. Ensure reaction buffers contain excess Mg2+^{2+} to stabilize the enzyme-DNA complex .
  • Solid-phase synthesis : Use isotope-labeled phosphoramidites (e.g., 2'-deoxyguanosine-13C10^{13}\text{C}_{10},15N5^{15}\text{N}_5 phosphoramidite) in automated oligonucleotide synthesizers. Post-synthesis, purify DNA via HPLC to remove unincorporated nucleotides .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotope tracing data when studying DNA repair mechanisms?

Discrepancies often arise from isotopic dilution (e.g., unlabeled nucleotide pools) or enzymatic bias. To mitigate:

  • Quantify intracellular nucleotide pools using LC-MS/MS to assess labeling efficiency .
  • Use kinetic modeling to account for dilution effects in dynamic systems (e.g., proliferating cells).
  • Validate repair pathways with orthogonal techniques (e.g., 32P^{32}\text{P}-labeled ATP in kinase assays) to confirm isotopic data .

Q. What strategies optimize the use of 2'-deoxyguanosine-13C10^{13}\text{C}_{10}13C10​,15N5^{15}\text{N}_515N5​ in NMR studies of G-quadruplex dynamics?

Advanced applications require:

  • Site-specific labeling : Synthesize oligonucleotides with labeled guanines at specific positions to simplify spectral overlap. This involves custom phosphoramidites and controlled solid-phase synthesis .
  • Relaxation-optimized NMR experiments : Use 13C^{13}\text{C}-detected heteronuclear experiments (e.g., HNCACB) to exploit the isotope's sensitivity. For 15N^{15}\text{N}, pair with TROSY (Transverse Relaxation-Optimized Spectroscopy) to enhance resolution in high-molecular-weight complexes .

Q. How can isotopic purity (≥98%\geq 98\%≥98%) impact data interpretation in cross-linking studies involving reactive oxygen species (ROS)?

High isotopic purity minimizes background noise in MS-based detection of DNA adducts (e.g., 8-oxo-dG or guanine-thymidine cross-links). For example, in studies of peroxynitrite-induced damage:

  • Use 13C10^{13}\text{C}_{10},15N5^{15}\text{N}_5-labeled DNA to distinguish artifacial oxidation products from true adducts.
  • Apply stable isotope dilution assays (SIDA) with labeled internal standards to correct for matrix effects during quantification .

Methodological Considerations Table

Application Key Technique Critical Parameters References
Metabolic tracingLC-MS/MSIsotope enrichment ≥95%; extraction in ice-cold methanol
DNA-protein interactionNMR13C^{13}\text{C}-decoupling; sample concentration ≥0.5 mM
Damage repair analysisSIDAUse 15N5^{15}\text{N}_5-labeled adducts as internal standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.